
2-(Methylsulfinyl)pyrimidine
Overview
Description
2-(Methylsulfinyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a methylsulfinyl (-S(O)CH₃) group at the 2-position. This sulfoxide derivative is synthesized via oxidation of the corresponding methylsulfanyl precursor using agents like meta-chloroperbenzoic acid (mCPBA), yielding a mixture of sulfinyl and sulfonyl derivatives . Its structural and electronic properties make it a key intermediate in medicinal chemistry, particularly in the development of chemotherapeutic agents and enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a 2-halopyrimidine derivative with sodium methanethiolate (MeSNa), followed by oxidation of the resulting 2-(methylthio)pyrimidine using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production methods for 2-(Methylsulfinyl)pyrimidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(Methylsulfinyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to 2-(methylthio)pyrimidine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methanethiolate, various nucleophiles.
Major Products:
Oxidation: 2-(Methylsulfonyl)pyrimidine.
Reduction: 2-(Methylthio)pyrimidine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Pyrimidine derivatives, including 2-(methylsulfinyl)pyrimidine, have been investigated for their anticancer potential. Studies have shown that certain pyrimidine compounds demonstrate significant cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. For instance, a study indicated that specific pyrimidine derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as effective anticancer agents .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties, particularly through its role as a selective inhibitor of cyclooxygenase-2 (COX-2). Research has synthesized various COX-2 inhibitors based on the this compound scaffold, demonstrating high selectivity and potency. These compounds are being explored as potential radioligands for imaging inflammation using positron emission tomography (PET) techniques .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of pyrimidine derivatives against a range of pathogens. Compounds derived from this compound have shown promising results against Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) below 100 µg/mL . This suggests their potential utility in developing new antibacterial agents.
Herbicidal Activity
This compound and its derivatives are being investigated for their herbicidal properties. Research indicates that these compounds can act as effective herbicides by inhibiting specific enzymatic pathways in target plants. The synthesis of novel pyrimidine-based herbicides has been achieved through efficient chemical processes that minimize by-products, making them suitable for industrial applications .
Synthesis and Characterization
The synthesis of this compound typically involves the oxidation of corresponding thio derivatives or the reaction of dichlorinated pyrimidines with methyl sulfoxide. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Methylsulfinyl)pyrimidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s ability to undergo nucleophilic substitution reactions allows it to form covalent bonds with target proteins, thereby modulating their activity. This mechanism is particularly relevant in the context of its potential therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfinyl vs. Sulfonyl Derivatives
2-(Methylsulfinyl)pyrimidine is often compared to its sulfonyl analog, 2-(methylsulfonyl)pyrimidine. The oxidation state of sulfur critically influences reactivity:
- Sulfinyl group (-S(O)-) : Exhibits chirality, enabling stereospecific interactions in biological systems. This property is exploited in prodrugs (e.g., proton pump inhibitors like omeprazole) that require acidic activation .
Property | This compound | 2-(Methylsulfonyl)pyrimidine |
---|---|---|
Sulfur oxidation state | +4 | +6 |
Chirality | Yes | No |
Electron-withdrawing effect | Moderate | High |
Common applications | Prodrug intermediates | Stable enzyme inhibitors |
Sulfanyl Analogs (e.g., 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4-dione)
Sulfanyl (-S-) substituted pyrimidines, such as 6-[(2-Methylphenyl)sulfanyl]-5-propylpyrimidine-2,4-dione, lack the sulfoxide’s oxygen atom. This difference impacts:
- Hydrogen bonding : Sulfanyl derivatives form intramolecular C–H⋯S bonds, stabilizing planar conformations .
- Bioactivity : Sulfanyl compounds exhibit antiviral (HIV, HSV) and anticancer activity, whereas sulfinyl derivatives are more often used in targeted drug delivery due to their pH-sensitive activation .
Other Sulfoxide-Containing Pharmaceuticals
Proton pump inhibitors (PPIs) like omeprazole and lansoprazole share the methylsulfinyl motif but are attached to benzimidazole rings rather than pyrimidines. Key differences include:
- Target specificity : PPIs bind H⁺/K⁺ ATPase in gastric parietal cells, while pyrimidine sulfoxides target chemokine receptors (e.g., CXCR4) .
- Activation mechanism : PPIs require acidic conversion to sulfenamides, whereas pyrimidine sulfoxides may directly interact with receptors.
Compound | Core Structure | Primary Target | Activation Pathway |
---|---|---|---|
This compound | Pyrimidine | Chemokine receptors | Direct binding |
Omeprazole | Benzimidazole | H⁺/K⁺ ATPase | Acid-dependent sulfenamide |
Sulfonamide Pyrimidine Herbicides
Sulfonamide-substituted pyrimidines (e.g., bensulfuron-methyl) differ in substitution pattern and application:
- Substituents : Methoxy/difluoromethoxy groups at pyrimidine positions 4 and 6 enhance herbicidal activity.
- Mode of action : Inhibit acetolactate synthase (ALS), unlike sulfoxides, which rarely target plant enzymes.
Compound | Substituents | Application | Target Enzyme |
---|---|---|---|
This compound | 2-S(O)CH₃ | Chemotherapy | CXCR4 |
Bensulfuron-methyl | 4,6-dimethoxy, sulfonamide | Herbicide | ALS |
Research Findings and Implications
- Synthetic Challenges : Oxidation of methylsulfanyl precursors to sulfoxides requires precise control to avoid over-oxidation to sulfones. Yields for this compound derivatives are moderate (~25%) .
- Biological Activity : Sulfinyl pyrimidines demonstrate higher specificity for chemokine receptors than sulfonyl analogs, likely due to reversible binding via the sulfoxide’s lone electron pairs .
- Structural Insights : Crystal structures of sulfanyl pyrimidines reveal planar geometries stabilized by hydrogen bonding, whereas sulfinyl derivatives exhibit bent conformations influencing receptor docking .
Biological Activity
2-(Methylsulfinyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₆N₂OS, characterized by a methylsulfinyl group attached to the pyrimidine ring. This unique structure influences its reactivity and interactions with biological targets.
The biological activity of this compound is thought to be mediated through various biochemical pathways:
- Covalent Modification : Similar compounds, such as 2-sulfonylpyrimidines, have been shown to act as covalent modifiers of cysteine residues in proteins, leading to inhibition of target enzymes like sortase A in Staphylococcus aureus . This suggests that this compound may also engage in similar interactions.
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which could affect various cellular processes including inflammation and cancer progression .
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against pathogens such as S. aureus, possibly through mechanisms that disrupt biofilm formation and bacterial virulence .
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Antimicrobial Effects : Compounds in the pyrimidine class have demonstrated efficacy against various bacterial strains. For instance, halogenated pyrimidines have shown significant antibiofilm activity against S. aureus, indicating that this compound might share similar properties .
- Anticancer Potential : There is ongoing exploration into the use of methylsulfinyl derivatives as potential anticancer agents due to their ability to inhibit key signaling pathways involved in tumor progression .
Case Studies and Research Findings
Several studies highlight the biological relevance of this compound and its derivatives:
- Inhibition of Sortase A : A study identified 2-sulfonylpyrimidines as potent inhibitors of sortase A, which is crucial for bacterial virulence. This inhibition was achieved through covalent modification of cysteine residues within the enzyme's active site .
- Antibiofilm Activity : Research demonstrated that novel pyrimidine derivatives reduced biofilm formation by S. aureus, with specific compounds exhibiting over 90% reduction in hemolysis at low concentrations . This suggests that structural modifications in pyrimidines can enhance their antimicrobial efficacy.
- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have revealed insights into how varying substituents can affect biological activity, particularly regarding enzyme inhibition and antimicrobial properties .
Table 1: Biological Activities of Pyrimidine Derivatives
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antimicrobial | Inhibition of sortase A |
4-Chloro-2-(methylsulfinyl)pyrimidine | Anticancer | Enzyme inhibition |
Halogenated pyrimidines | Antibiofilm | Disruption of biofilm formation |
Table 2: Inhibition Data for Selected Compounds
Compound Name | Target Enzyme | IC50 (µM) |
---|---|---|
2-Sulfonylpyrimidines | Sortase A | Low micromolar values |
4-Chloro-2-(methylsulfinyl)pyrimidine | CDK2 | High micromolar range |
Q & A
Q. Basic: What synthetic methodologies are commonly employed for 2-(Methylsulfinyl)pyrimidine?
The synthesis typically involves oxidation of thioether precursors (e.g., 2-(methylsulfanyl)pyrimidine) using oxidizing agents like NaOCl with TEMPO as a catalyst . Multi-step routes may include nucleophilic substitution to introduce sulfanyl groups followed by controlled oxidation. For example:
- Step 1 : React pyrimidine derivatives with methanethiol to form 2-(methylsulfanyl)pyrimidine.
- Step 2 : Oxidize the thioether group to sulfinyl using oxidizing agents (e.g., H₂O₂, NaOCl) under mild conditions to avoid over-oxidation to sulfones .
Key Reaction Parameters | Examples from Literature |
---|---|
Catalyst | TEMPO (for selective oxidation) |
Solvent | Dichloromethane, methanol |
Temperature | 0–25°C (to control reaction kinetics) |
Yield Optimization | Monitor via TLC or HPLC |
Q. Advanced: How can reaction conditions be optimized to maximize yield and purity?
- Temperature Control : Lower temperatures (0–10°C) minimize side reactions during oxidation, preserving the sulfinyl group .
- Catalyst Loading : TEMPO (5–10 mol%) balances efficiency and cost .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the sulfinyl product .
- Analytical Validation : Confirm purity via NMR (e.g., absence of thioether peaks at δ 2.5–3.0 ppm for SCH₃) and mass spectrometry (expected [M+H]+ ion) .
Q. Basic: What spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Identify sulfinyl protons (δ 2.8–3.2 ppm for S(O)CH₃) and pyrimidine ring protons (δ 7.5–8.5 ppm) .
- IR Spectroscopy : Detect S=O stretching vibrations (~1030–1070 cm⁻¹) .
- X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N-H⋯O interactions in crystal lattices) to confirm stereochemistry .
Q. Advanced: How to address contradictions in reported spectroscopic data?
Discrepancies may arise from solvent effects , isomerism , or purity issues . Mitigation strategies include:
- Cross-Validation : Compare NMR data across solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
- Dynamic NMR : Resolve rotational isomers of the sulfinyl group by variable-temperature NMR .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula to rule out impurities .
Q. Basic: What are the potential biological applications of this compound?
The sulfinyl group enhances hydrogen-bonding capacity , making it a candidate for:
- Enzyme Inhibition : Pyrimidine derivatives interact with kinase ATP-binding sites .
- Antimicrobial Agents : Structural analogs exhibit activity against bacterial dihydrofolate reductase .
Q. Advanced: How to evaluate the compound’s interaction with biological targets?
- Molecular Docking : Use SMILES/InChI descriptors (e.g., PubChem data ) to model binding to proteins like kinases or receptors.
- Enzyme Assays : Measure IC₅₀ values in vitro (e.g., fluorescence-based assays for kinase inhibition) .
- Metabolic Stability Studies : Assess sulfoxide reduction in liver microsomes to predict pharmacokinetics .
Q. Advanced: What computational tools aid in predicting reactivity and stability?
- DFT Calculations : Model oxidation pathways of thioether to sulfinyl derivatives to predict reaction barriers .
- Molecular Dynamics (MD) : Simulate solvation effects on sulfinyl group conformation .
- Cheminformatics : Use topological polar surface area (TPSA) and logP values (from PubChem ) to predict membrane permeability.
Q. Basic: How to ensure batch-to-batch consistency in synthesis?
- Quality Control : Implement HPLC with UV detection (λ = 254 nm) to monitor purity (>98%) .
- Standardized Protocols : Document reaction parameters (e.g., exact stoichiometry of NaOCl) to minimize variability .
Q. Advanced: What strategies resolve low yields in sulfinyl group formation?
- Alternative Oxidants : Replace NaOCl with m-CPBA for higher selectivity .
- Protective Groups : Temporarily protect pyrimidine nitrogen to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .
Q. Basic: What safety protocols are essential when handling this compound?
Properties
IUPAC Name |
2-methylsulfinylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-9(8)5-6-3-2-4-7-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMNQZSYAOWVPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=NC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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